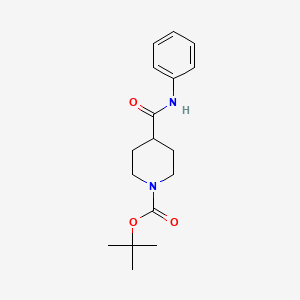

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a phenylcarbamoyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This scaffold is widely utilized in medicinal chemistry due to its versatility in drug discovery, particularly as an intermediate for kinase inhibitors, antiviral agents, and central nervous system (CNS)-targeting molecules . The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses, while the phenylcarbamoyl moiety contributes to target binding via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-13(10-12-19)15(20)18-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRISHHVENWRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Piperidine Derivatives with Phenyl Isocyanates

The most common laboratory synthesis involves the direct reaction of a piperidine derivative with phenyl isocyanate. This method capitalizes on the nucleophilicity of the piperidine nitrogen atom, which reacts with the electrophilic carbon of phenyl isocyanate to form the carbamoyl linkage.

Piperidine derivative + Phenyl isocyanate → Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Usually maintained at 0°C to room temperature to control reaction rate and selectivity

- Catalyst: Typically none, but bases such as triethylamine or pyridine are used to scavenge the generated acid and drive the reaction forward

- Reaction time: 2–6 hours depending on reagent reactivity

- Dissolve the piperidine derivative in dry THF.

- Cool the mixture to 0°C.

- Add phenyl isocyanate slowly under stirring.

- Allow the mixture to warm to room temperature and stir for several hours.

- Quench with water or dilute acid.

- Extract and purify via column chromatography or recrystallization.

Carbamate Formation via Tert-Butyl Chloroformate

Another approach involves the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by subsequent carbamoylation.

Piperidine derivative + tert-butyl chloroformate → N-tert-Butoxycarbonyl piperidine intermediate

Intermediate + Phenyl isocyanate → this compound

- Solvent: DCM or Dioxane

- Base: Pyridine or triethylamine

- Temperature: 0°C to room temperature

- Reaction time: 1–4 hours

- React piperidine with tert-butyl chloroformate in the presence of pyridine.

- Isolate the N-tert-butoxycarbonyl piperidine.

- React this intermediate with phenyl isocyanate under similar conditions as above.

One-Pot Click Chemistry Approach

Recent advances have introduced click chemistry techniques, notably copper-catalyzed azide-alkyne cycloaddition, to synthesize derivatives with high yields rapidly.

Alkyne-functionalized piperidine + Aryl/alkyl azide + Cu(I) catalyst → this compound derivatives

- Catalyst: Copper(I) iodide (CuI)

- Solvent: Dimethylformamide (DMF)

- Temperature: 0°C to room temperature

- Reaction time: Approximately 5 minutes

- High yield (>95%)

- Short reaction time (~5 min)

- Mild conditions

Industrial Production Methods

Scaling up the synthesis involves adapting laboratory procedures to large reactors with precise control over reaction parameters:

- Reactor Design: Continuous stirred-tank reactors (CSTRs) or batch reactors with temperature control systems

- Reaction Control: Automated dosing of reagents, real-time monitoring of temperature, pH, and reaction progress

- Purification: Large-scale purification via recrystallization or preparative chromatography

- Purity Assurance: Use of high-performance liquid chromatography (HPLC) and spectroscopic techniques for quality control

Data Table of Preparation Methods

| Method | Reagents | Solvent | Catalyst/Base | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Direct carbamoylation | Piperidine derivative + phenyl isocyanate | THF or DCM | None or pyridine | 0°C to RT | 2–6 hours | 70–85% | Widely used in labs |

| Carbamate protection + carbamoylation | Piperidine + tert-butyl chloroformate + phenyl isocyanate | DCM | Pyridine | 0°C to RT | 3–8 hours | 75–90% | Suitable for protected intermediates |

| Click chemistry (CuAAC) | Alkyne-piperidine + aryl/alkyl azide | DMF | CuI | 0°C | ~5 min | >95% | Rapid, high-yield, scalable |

Research Findings and Optimization Strategies

Recent studies emphasize the importance of reaction conditions in optimizing yield and purity:

- Temperature Control: Maintaining low temperatures during isocyanate addition minimizes side reactions.

- Solvent Choice: Aprotic solvents like THF or DCM facilitate better solubility and reaction control.

- Catalyst Use: Catalysts like CuI in click chemistry significantly reduce reaction time and improve yields.

- Purification Techniques: Recrystallization from suitable solvents ensures high purity, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation (TPD)

One of the prominent applications of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These are bifunctional molecules that induce targeted degradation of specific proteins within cells. The compound serves as a semi-flexible linker, which is crucial for optimizing the three-dimensional orientation of the degrader, thus enhancing ternary complex formation and improving drug-like properties .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with phenyl isocyanates or related compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

3.1. Development of PROTACs

A study highlighted the use of piperidine derivatives, including this compound, in the synthesis of PROTACs aimed at degrading specific oncoproteins associated with cancer. The incorporation of this compound into PROTACs demonstrated enhanced efficacy in cellular models, leading to significant reductions in target protein levels and subsequent tumor growth inhibition .

3.2. Modulation of P-glycoprotein Activity

Research has shown that derivatives of tert-butyl piperidines can modulate the activity of P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance. In vitro studies indicated that compounds similar to this compound can enhance the intracellular accumulation of chemotherapeutic agents by inhibiting P-gp activity, thus overcoming drug resistance in cancer cells .

Chemical Properties and Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring or the phenyl group can significantly impact the biological activity of this compound. For instance, varying substituents on the phenyl ring can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Impact on Activity : The phenylcarbamoyl group (e.g., in compound 10a) enhances interactions with biological targets like kinases, as evidenced by its role in CDK9 inhibitors . In contrast, brominated pyrazole analogs (e.g., ) may prioritize halogen bonding or serve as intermediates for cross-coupling reactions .

- Ring System Influence : Thiophene-containing derivatives (e.g., compound 43) exhibit improved blood-brain barrier permeability, making them candidates for CNS-targeted therapies . Pyrazole and indazole analogs () likely modulate selectivity due to their planar aromatic systems .

- Synthetic Efficiency : Yields vary significantly; tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate derivatives synthesized via amide coupling (e.g., ) achieve up to 97% yield, while deprotection steps (e.g., TFA-mediated Boc removal in ) yield as low as 11% .

Biological Activity

Tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate (TBPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

TBPC has the following chemical structure:

- Molecular Formula : C16H24N2O3

- Molecular Weight : 288.38 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring, a tert-butyl group, and a phenylcarbamoyl moiety, which contribute to its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that TBPC exhibits several biological activities, primarily through its interaction with various biological targets. Notably, it has been studied for its potential as an anticancer agent and its effects on neurotransmitter systems.

Anticancer Activity

TBPC has shown promise in inhibiting cancer cell proliferation. A study evaluated its effects on various cancer cell lines and reported significant cytotoxicity. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell lines, indicating a moderate potency against these cancers.

The compound's ability to induce apoptosis was confirmed through flow cytometry, which showed an increase in the percentage of cells in the sub-G1 phase, indicative of apoptotic cells.

Neurotransmitter Modulation

In addition to its anticancer properties, TBPC has been investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may act as a modulator of the GABAergic system:

- GABA Receptor Binding : TBPC exhibited binding affinity for GABA receptors, potentially enhancing inhibitory neurotransmission.

- Behavioral Studies : In animal models, TBPC administration resulted in anxiolytic-like effects, suggesting its potential use in treating anxiety disorders.

Research Findings and Case Studies

Several studies have documented the biological activity of TBPC and its derivatives. Below is a summary of key findings:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant cytotoxicity against MCF-7 cells | MTT assay |

| Study 2 | Induction of apoptosis in HeLa cells | Flow cytometry |

| Study 3 | Anxiolytic effects in rodent models | Behavioral assays |

Case Study: Anticancer Effects

In a specific case study involving TBPC's anticancer properties, researchers observed that treatment with TBPC led to a reduction in tumor size in xenograft models. Tumor volume was measured over several weeks, showing a decrease of approximately 40% compared to control groups. Histological analysis revealed increased apoptosis within treated tumors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling phenylcarbamoyl groups to a tert-butyl piperidine backbone. For example, tert-butyl carbamate intermediates can react with activated phenyl isocyanate derivatives under anhydrous conditions. Purification often employs silica gel column chromatography (eluting with ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents .

- Quality Control : Confirm purity (≥98%) via HPLC-TOF (exact mass analysis, Δppm <2) and GC-MS (retention time alignment with standards). Monitor byproducts using FTIR-ATR to detect residual amines or carbamate degradation .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- GC-MS : Use split-mode injection (1:50) at 280°C with RT locking to reference compounds (e.g., tetracosane at 9.258 min). Key fragments (m/z 57, 83, 93) confirm tert-butyl and piperidine moieties .

- FTIR-ATR : Validate carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹). Absence of broad O-H peaks (~3200–3600 cm⁻¹) rules out hydrolysis .

- HPLC-TOF : Compare measured mass (theoretical C₁₇H₂₄N₂O₃: 304.18 g/mol) to detect isotopic impurities .

Q. What safety protocols are critical during handling?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers (e.g., peroxides). Monitor for decomposition via periodic TLC or NMR .

Advanced Research Questions

Q. How does the phenylcarbamoyl group influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The carbamoyl group acts as an electron-withdrawing substituent, activating the piperidine ring for SN2 reactions. For example, tert-butyl deprotection (e.g., HCl/dioxane) yields a free amine, which can undergo alkylation or acylation. Monitor reaction progress via ¹H NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .

- Controlled Testing : Compare reactivity with analogous compounds (e.g., tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate) to isolate electronic effects .

Q. What experimental strategies resolve contradictions in reported solubility or stability data?

- Case Study : If solubility in DMSO varies between studies:

- Perform saturation solubility assays at 25°C using UV-Vis spectroscopy (λmax ~270 nm for carbamoyl absorption).

- Validate with DSC to detect polymorphic forms affecting solubility .

Q. How can researchers assess the compound’s stability under catalytic or acidic conditions?

- Experimental Design :

- Catalytic Hydrogenation : React with Pd/C (10% wt) under H₂ (1 atm). Monitor tert-butyl cleavage via GC-MS.

- Acid Stability : Stir in trifluoroacetic acid (TFA)/DCM (1:1 v/v) for 1 hour. Quench with NaHCO₃ and analyze by ¹³C NMR for carbamate bond integrity .

- Data Interpretation : Compare kinetic profiles (e.g., half-life in TFA) to computational models (DFT calculations of bond dissociation energies) .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in reported toxicity or ecotoxicity data?

- Risk Mitigation : Despite limited acute toxicity data , assume Category 4 hazards (oral/dermal/inhalation). Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) and Daphnia magna ecotoxicity tests (LC₅₀) as preliminary screens .

- Contradiction Resolution : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to infer LD₅₀ ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.